

# An In-depth Technical Guide to 4-**Bromothiophenol (CAS Number: 106-53-6)**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a bromine-substituted aromatic ring allows for a wide range of chemical transformations. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key experimental applications of 4-Bromothiophenol.

## **Physicochemical Properties**

4-Bromothiophenol is a white to beige crystalline solid with a characteristic stench.[1] It is sensitive to air and should be stored under an inert atmosphere.[2][3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **4-Bromothiophenol** 



Property	Value	Reference(s)
CAS Number	106-53-6	[4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrS	[4]
Molecular Weight	189.07 g/mol	[4]
Appearance	White to beige crystals or crystalline powder	[2][4]
Melting Point	71 - 76 °C	[1][3]
Boiling Point	239 °C (at 760 mmHg)	[1][4]
Density	1.526 g/cm <sup>3</sup>	[2][3]
рКа	6.08 ± 0.10 (Predicted)	[2][5]
Solubility	Slightly soluble in water. Soluble in organic solvents like ethanol and ether.	[2][6]
Vapor Pressure	0.0954 mmHg at 25°C	[3]

## **Spectral Data**

The structural identity of **4-Bromothiophenol** is confirmed by various spectroscopic techniques. The key spectral data are summarized in the following tables.

### <sup>1</sup>H NMR Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Assignment	Reference(s)
~7.32	Doublet	Aromatic CH (ortho to Br)	[2]
~7.13	Doublet	Aromatic CH (ortho to SH)	[2]
~3.42	Singlet	Thiol SH	[2]

### <sup>13</sup>C NMR Spectroscopy

Table 3: 13C NMR Spectral Data (Solvent: CDCl3)

Chemical Shift (δ, ppm)	Assignment	Reference(s)
~132.0	Aromatic C (ortho to SH)	[4][7]
~130.0	Aromatic C (ortho to Br)	[4][7]
~129.0	Aromatic C-SH	[4][7]
~118.0	Aromatic C-Br	[4][7]

### Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Reference(s)
3100 - 3000	Aromatic C-H Stretch	[8]
2600 - 2550	S-H Stretch (Thiol)	[8]
~1570	C=C Aromatic Ring Stretch	[9]
~1470	C=C Aromatic Ring Stretch	[9]
850 - 550	C-Br Stretch	[10]



### **Mass Spectrometry**

The electron ionization mass spectrum of **4-Bromothiophenol** shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern (M/M+2) is observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

m/z	Fragment Identity	Reference(s)
188/190	[M] <sup>+</sup> (Molecular Ion)	[1]
109	[M - Br]+	[1]
65	[C₅H₅] <sup>+</sup>	[1]

### **Reactivity and Applications**

**4-Bromothiophenol** is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its thiol and bromo functionalities.

- S-Nucleophilicity: The thiol group is nucleophilic and can be readily alkylated, acylated, or used in addition reactions.
- Cross-Coupling Reactions: The aryl bromide moiety is an excellent handle for palladiumcatalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[11]
- Disulfide Formation: Like other thiols, it can be oxidized to form the corresponding disulfide,
   4,4'-dibromodiphenyl disulfide.[12]
- Drug Development: It is used as a reagent in the synthesis of compounds with potential biological activity, such as indolyl-3-ethanone-α-thioethers, which have shown promise as non-toxic antimalarial agents.[11]

### **Experimental Protocols**



Detailed methodologies for key transformations involving **4-Bromothiophenol** are provided below.

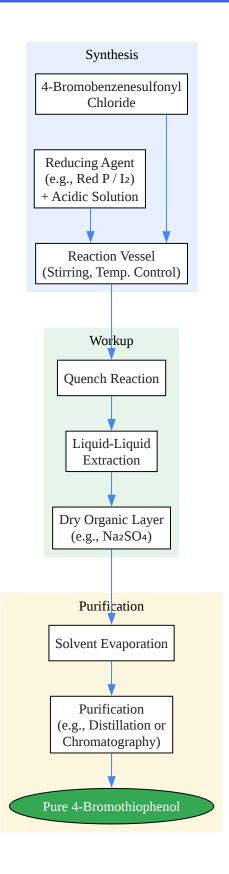
### **Synthesis of 4-Bromothiophenol**

Two primary methods for the synthesis of **4-Bromothiophenol** are reported in the literature:

- Reduction of 4-Bromobenzenesulfonyl Chloride: This method involves the reduction of the corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic medium.[13]
- Hydrogenation of 4,4'-Dibromodiphenyl Disulfide: The disulfide can be cleaved via hydrogenation to yield two equivalents of the thiol.[13]

A general workflow for the synthesis, workup, and purification is depicted below.





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General workflow for the synthesis and purification of **4-Bromothiophenol**.



## Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-Bromothiophenol** with an arylboronic acid.

#### Materials and Reagents:

- 4-Bromothiophenol
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (degassed)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
- Magnetic stirrer and heating plate
- Ethyl acetate, water, and brine for workup
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: To a Schlenk flask, add 4-Bromothiophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

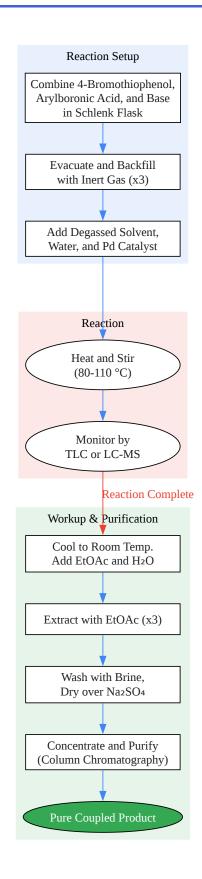
### Foundational & Exploratory





- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (0.05 mmol).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with water, followed by brine.
   Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
   Purify the crude product by column chromatography on silica gel to afford the desired coupled product.





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Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



### Safety and Handling

**4-Bromothiophenol** is a hazardous substance and must be handled with appropriate safety precautions.

#### GHS Classification:

- Acute Toxicity, Oral (Category 3): H301 Toxic if swallowed.[13]
- Skin Corrosion/Irritation (Category 1B/2): H314/H315 Causes severe skin burns and eye damage or causes skin irritation.[13]
- Serious Eye Damage/Eye Irritation (Category 2): H319 Causes serious eye irritation.[13]
- Specific Target Organ Toxicity Single Exposure (Category 3), Respiratory Tract Irritation:
   H335 May cause respiratory irritation.[13]

#### **Precautionary Measures:**

- Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[1]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3] Store locked up.
- In case of contact:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
  - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]



 Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

#### Incompatible Materials:

Strong oxidizing agents, strong bases.[1]

**Hazardous Decomposition Products:** 

 Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), hydrogen halides, and sulfur oxides.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS before handling this chemical.

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